molecular formula C33H20N6Na4O17S4 B13819364 Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)

Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)

Cat. No.: B13819364
M. Wt: 992.8 g/mol
InChI Key: FOOQFCNVMYDOSP-UHFFFAOYSA-J
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Description

Tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) (CAS: 15418-16-3) is a metallized azo dye characterized by its copper complex structure and multiple sulfonate groups. It belongs to the class of direct dyes, specifically categorized as "Direct Red" derivatives . The compound features:

  • A central carbonyldiimino bridge linking two naphthalene sulfonate moieties.
  • Azo groups (-N=N-) conjugated with hydroxy-sulfophenyl substituents, enhancing chromophoric intensity.
  • Tetrasodium counterions ensuring water solubility due to the anionic sulfonate (-SO₃⁻) groups.
  • A dicopper core (Cu²⁺) coordinated via the azo and hydroxyl groups, stabilizing the complex .

Its molecular formula is C₃₃H₂₀N₆O₁₇S₄·4Na, with applications in textile dyeing and industrial colorants due to its affinity for cellulose fibers .

Properties

Molecular Formula

C33H20N6Na4O17S4

Molecular Weight

992.8 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C33H24N6O17S4.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

FOOQFCNVMYDOSP-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Red 83 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. The process may involve multiple steps to achieve the desired dye structure .

Industrial Production Methods

In industrial settings, the production of C.I. Direct Red 83 involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, diazotization, coupling, and purification. The use of advanced equipment and automation ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

C.I. Direct Red 83 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. Direct Red 83 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C.I. Direct Red 83 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence. In biological applications, the dye interacts with cellular components, allowing for effective staining and visualization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous metallized azo dyes and sulfonated aromatic derivatives. Key parameters include molecular structure, stability, solubility, and spectral properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Structural Features Application Stability (Solvent) Reference
Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[...]]]dicuprate(4-) (15418-16-3) C₃₃H₂₀N₆O₁₇S₄·4Na Carbonyldiimino bridge; dual Cu²⁺; four sulfonates Textile dye (Direct Red) Stable in water, DMSO
Direct Blue 80 (12222-00-3) C₃₂H₁₄Cu₂N₄O₁₆S₄·4Na Biphenyl azo core; dual Cu²⁺; four sulfonates Textile dye (Cellulose) Moderate stability in polar solvents
8,8’-((4,4’-(carbonylbis(azanediyl)) bis(benzoyl)) bis(naphthalene-1,3,6-trisulfonate)) (N/A) C₄₄H₂₈N₄O₂₄S₆·6Na Carbonylbis(azanediyl) linker; six sulfonates Experimental dye precursor High stability in DMSO
Pontamine Bond Blue B (NCI C60877) C₃₄H₁₈Cu₂N₆O₁₆S₄·4Na Biphenyl azo; dual Cu²⁺; four sulfonates Industrial pigment Degrades in acidic media
Solvent Yellow 21 (5601-29-6) C₃₄H₂₄CrN₈O₆·H Chromium complex; non-sulfonated azo Solvent-based dye Poor water solubility

Key Findings

Structural Differentiation: The carbonyldiimino bridge in the target compound distinguishes it from biphenyl-linked analogs like Direct Blue 80 and Pontamine Bond Blue B . This bridge enhances planarity, improving lightfastness compared to methylene or ethylene linkers . Sulfonation Degree: Compounds with higher sulfonation (e.g., 8,8’-trisulfonate derivatives) exhibit superior water solubility but reduced affinity for hydrophobic fibers .

Stability :

  • The target compound shows pH-dependent stability , with optimal performance in neutral to alkaline conditions. In contrast, Pontamine Bond Blue B degrades in acidic environments due to protonation of azo groups .
  • Copper complexes (e.g., Direct Blue 80, target compound) are more thermally stable than chromium-based dyes (e.g., Solvent Yellow 21) .

Spectral Properties: The λ_max of the target compound (520–540 nm) is redshifted compared to non-metallized azo dyes (450–480 nm), attributed to Cu²⁺ coordination enhancing electron delocalization . Direct Blue 80 absorbs at 590–610 nm due to extended conjugation from its biphenyl core .

Regulatory and Industrial Relevance: The target compound is registered under EU regulations as part of a reaction mass with hydrogen dicuprate derivatives, indicating its use in commercial dye mixtures . Non-sulfonated analogs (e.g., Solvent Yellow 21) are restricted in aqueous applications due to poor solubility .

Biological Activity

Tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) is a complex inorganic compound notable for its potential biological activities and applications in various fields, particularly in dye chemistry and biomedicine. Its structure incorporates copper ions coordinated with a large organic ligand, which contributes to its unique properties.

Chemical Structure and Properties

This compound has the molecular formula C33H16Cu2N6Na4O17S4C_{33}H_{16}Cu_2N_6Na_4O_{17}S_4 and a molecular weight of approximately 1046.84 g/mol. The presence of sulfonate groups enhances its solubility in water, while the azo linkages impart distinct chromatic properties, making it useful in dye applications.

Mechanism of Biological Activity

The biological activity of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) can be attributed to several factors:

  • Redox Activity : The copper ions in the compound can participate in redox reactions within biological systems, influencing various metabolic pathways and potentially exhibiting antioxidant properties.
  • Interaction with Biological Molecules : Studies indicate that similar cuprate complexes can interact with proteins and nucleic acids, leading to alterations in cellular functions. These interactions may result in oxidative stress or other biochemical changes depending on the concentration of the compound .
  • Antimicrobial Properties : Research suggests that compounds with similar structures may possess antimicrobial properties, which could extend to this cuprate complex. The azo groups can also react with biological molecules, potentially leading to applications as dyes in medical diagnostics.

Case Studies and Research Findings

Several studies have explored the biological implications of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) and related compounds:

  • In Vitro Studies : Research has shown that this compound can induce oxidative stress in cell cultures, leading to apoptosis at higher concentrations. This effect is attributed to the generation of reactive oxygen species (ROS) upon interaction with cellular components.
  • Toxicological Assessments : Studies assessing the toxicity of azo dyes have raised concerns regarding potential carcinogenic effects due to metabolic conversion into aromatic amines. This necessitates careful evaluation when considering applications involving human exposure .
  • Analytical Applications : The compound's ability to form stable complexes with proteins has been utilized in analytical chemistry for fluorescence and absorbance measurements, aiding in the detection of biomolecules.

Comparative Analysis

A comparative analysis with other compounds reveals unique aspects of tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) as follows:

Compound NameStructural FeaturesUnique Aspects
Tetrasodium EDTAChelating agent with multiple carboxyl groupsStrong metal ion binding capacity
Tetrasodium PyrophosphateInorganic salt used in food processingActs as a buffering agent
C.I. Direct Blue 218Azo dye with similar chromatic propertiesKnown for high stability and solubility

This table highlights how tetrasodium [mu-[7,7'-(carbonyldiimino)bis[4-hydroxy-3[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]]]dicuprate(4-) is distinguished by its specific ligand structure and multifunctionality.

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